Cas no 69843-10-3 (BENZENE, 1-CHLORO-4-[1-(TRIFLUOROMETHYL)ETHENYL]-)
BENZENE, 1-CHLORO-4-[1-(TRIFLUOROMETHYL)ETHENYL]- Chemical and Physical Properties
Names and Identifiers
-
- BENZENE, 1-CHLORO-4-[1-(TRIFLUOROMETHYL)ETHENYL]-
- 1-chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene
- 1-chloro-4-[1-(trifluoromethyl)vinyl]benzene
- 1-chloro-4-(1,1,1-trifluoroprop-2-en-2-yl)benzene
- D81622
- 69843-10-3
- alpha-(tri-fluoromethyl)-para-chlorostyrene
- MFCD31702624
- 1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene, 97% +((stabilized with MEHQ)
- VEIIKBNWQPDEAL-UHFFFAOYSA-N
- SCHEMBL20973221
- BS-46868
- CS-0163150
-
- MDL: MFCD31702624
- Inchi: 1S/C9H6ClF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-5H,1H2
- InChI Key: VEIIKBNWQPDEAL-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(=C)C(F)(F)F
Computed Properties
- Exact Mass: 206.0110124g/mol
- Monoisotopic Mass: 206.0110124g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 0Ų
BENZENE, 1-CHLORO-4-[1-(TRIFLUOROMETHYL)ETHENYL]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MZ815-1g |
BENZENE, 1-CHLORO-4-[1-(TRIFLUOROMETHYL)ETHENYL]- |
69843-10-3 | 97% +((stabilized with MEHQ) | 1g |
1711.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MZ815-50mg |
BENZENE, 1-CHLORO-4-[1-(TRIFLUOROMETHYL)ETHENYL]- |
69843-10-3 | 97% +((stabilized with MEHQ) | 50mg |
208.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MZ815-200mg |
BENZENE, 1-CHLORO-4-[1-(TRIFLUOROMETHYL)ETHENYL]- |
69843-10-3 | 97% +((stabilized with MEHQ) | 200mg |
488.0CNY | 2021-07-17 | |
| 1PlusChem | 1P01KL6E-250mg |
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene |
69843-10-3 | 97% +((stabilized with MEHQ) | 250mg |
$58.00 | 2024-04-21 | |
| 1PlusChem | 1P01KL6E-5g |
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene |
69843-10-3 | 97% +((stabilized with MEHQ) | 5g |
$612.00 | 2024-04-21 | |
| eNovation Chemicals LLC | D655840-2g |
1-chloro-4-(1,1,1-trifluoroprop-2-en-2-yl)benzene |
69843-10-3 | 95% | 2g |
$1185 | 2025-02-25 | |
| eNovation Chemicals LLC | D655840-2g |
1-chloro-4-(1,1,1-trifluoroprop-2-en-2-yl)benzene |
69843-10-3 | 95% | 2g |
$1185 | 2025-02-24 | |
| eNovation Chemicals LLC | D655840-2g |
1-chloro-4-(1,1,1-trifluoroprop-2-en-2-yl)benzene |
69843-10-3 | 95% | 2g |
$1185 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233790-250mg |
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene |
69843-10-3 | 97% +((stabilized with MEHQ) | 250mg |
¥238.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233790-1g |
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene |
69843-10-3 | 97% +((stabilized with MEHQ) | 1g |
¥716.00 | 2024-05-03 |
BENZENE, 1-CHLORO-4-[1-(TRIFLUOROMETHYL)ETHENYL]- Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on BENZENE, 1-CHLORO-4-[1-(TRIFLUOROMETHYL)ETHENYL]-
1-Chloro-4-[1-(Trifluoromethyl)ethenyl]benzene (CAS No. 69843-10-3): An Overview of Its Properties, Applications, and Recent Research
1-Chloro-4-[1-(trifluoromethyl)ethenyl]benzene (CAS No. 69843-10-3) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, often referred to as CTEB, is characterized by its unique structure, which includes a chloro-substituted benzene ring and a trifluoromethyl-substituted ethenyl group. The combination of these functional groups endows CTEB with a range of valuable properties that make it an important intermediate in various chemical syntheses and industrial applications.
The molecular formula of 1-Chloro-4-[1-(trifluoromethyl)ethenyl]benzene is C9H6ClF3, and its molecular weight is approximately 207.59 g/mol. The compound is a colorless liquid at room temperature and exhibits a high degree of chemical stability. Its boiling point is around 120°C at 760 mmHg, and it has a density of about 1.3 g/cm³. These physical properties make CTEB suitable for use in a variety of chemical processes and reactions.
In terms of its chemical reactivity, 1-Chloro-4-[1-(trifluoromethyl)ethenyl]benzene is known for its ability to undergo various substitution and addition reactions. The presence of the chloro group on the benzene ring makes it an excellent substrate for nucleophilic aromatic substitution reactions, while the trifluoromethyl-substituted ethenyl group can participate in electrophilic addition reactions. These reactivity profiles have been extensively studied and utilized in the synthesis of more complex organic molecules, including pharmaceutical intermediates and functional materials.
One of the key applications of CTEB is in the pharmaceutical industry, where it serves as an important intermediate in the synthesis of various drugs. For example, it has been used in the production of certain antiviral agents and anticancer drugs. Recent research has also explored its potential as a precursor for the development of novel therapeutic agents with improved pharmacological properties. Studies have shown that derivatives of CTEB can exhibit enhanced bioavailability and reduced toxicity compared to their parent compounds.
In addition to its pharmaceutical applications, 1-Chloro-4-[1-(trifluoromethyl)ethenyl]benzene has found use in materials science, particularly in the development of advanced polymers and coatings. The trifluoromethyl group imparts hydrophobic and oleophobic properties to materials derived from CTEB, making them suitable for applications where water and oil resistance are desired. For instance, polymers synthesized from CTEB have been used in the production of high-performance coatings for electronic devices and automotive components.
The environmental impact of CTEB has also been a subject of recent research. Studies have shown that while CTEB itself is not considered highly toxic or environmentally hazardous, proper handling and disposal practices are essential to minimize any potential risks. Efforts are ongoing to develop more sustainable synthesis methods for CTEB that reduce waste generation and energy consumption.
In conclusion, 1-Chloro-4-[1-(trifluoromethyl)ethenyl]benzene (CAS No. 69843-10-3) is a multifaceted compound with a wide range of applications in chemistry, pharmaceuticals, and materials science. Its unique structure and chemical properties make it an invaluable intermediate in various syntheses and processes. Ongoing research continues to uncover new uses and improvements for this compound, further solidifying its importance in modern scientific endeavors.
69843-10-3 (BENZENE, 1-CHLORO-4-[1-(TRIFLUOROMETHYL)ETHENYL]-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)